1-(4-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine
Overview
Description
1-(4-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorine atom attached to the pyridine ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . Another approach is the use of selective fluorinating agents such as Selectfluor® .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination techniques using reagents like Selectfluor® or other fluorinating agents. These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluorinated pyridine to its corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .
Scientific Research Applications
1-(4-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Agrochemicals: It is employed in the development of pesticides and herbicides due to its biological activity.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, leading to increased binding affinity and specificity. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
Uniqueness
1-(4-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine is unique due to the presence of both a fluorinated pyridine ring and a piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(4-fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c1-15(2)11-4-7-16(8-5-11)12-9-10(13)3-6-14-12/h3,6,9,11H,4-5,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNLUNXLTQTNPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=NC=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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